Autophagy inducer 3

Description

Properties

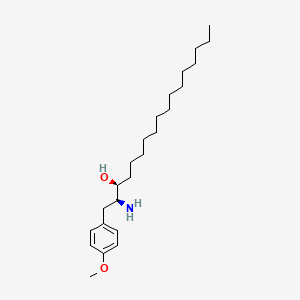

Molecular Formula |

C24H43NO2 |

|---|---|

Molecular Weight |

377.6 g/mol |

IUPAC Name |

(2S,3S)-2-amino-1-(4-methoxyphenyl)heptadecan-3-ol |

InChI |

InChI=1S/C24H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-24(26)23(25)20-21-16-18-22(27-2)19-17-21/h16-19,23-24,26H,3-15,20,25H2,1-2H3/t23-,24-/m0/s1 |

InChI Key |

HMKPXKFKBCPUEK-ZEQRLZLVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@@H]([C@H](CC1=CC=C(C=C1)OC)N)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(CC1=CC=C(C=C1)OC)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Autophagy Inducer 3: A Technical Guide

An In-depth Analysis of a Novel Spisulosine Derivative for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Autophagy Inducer 3, also known as compound 26b. This novel derivative of spisulosine has demonstrated significant potential as a therapeutic agent by inducing robust autophagic cell death in various cancer cell lines while sparing normal cells. This document details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction

Therapy resistance, often stemming from the evasion of apoptosis, is a major challenge in cancer treatment. Consequently, inducing non-apoptotic cell death pathways, such as autophagy, presents a promising strategy to overcome this resistance. Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. While it can promote cell survival under stress, excessive autophagy can lead to autophagic cell death.

Researchers have identified a novel spisulosine derivative, compound 26b, as a potent inducer of lethal autophagy in cancer cells.[1] This compound, referred to commercially as this compound, has shown remarkable efficacy in various cancer cell lines. This guide will delve into the scientific foundation of its discovery and development based on the seminal work in the field.

Quantitative Data

The anti-proliferative activity of this compound (compound 26b) was evaluated across a panel of human cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-proliferative Activity of this compound (Compound 26b)

| Cell Line | Cancer Type | IC50 (µM) |

| COLO-205 | Colon Cancer | 2.03 |

| SW-620 | Colon Cancer | 1.86 |

| DLD-1 | Colon Cancer | 4.46 |

| HT-29 | Colon Cancer | 4.15 |

| LOVO | Colon Cancer | 3.33 |

| SW48 | Colon Cancer | 3.14 |

Data represents the half-maximal inhibitory concentration (IC50) after 48 hours of treatment. Lower values indicate higher potency.[2]

Table 2: Cell Growth Inhibition by this compound (Compound 26b) at a Fixed Concentration

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (hours) | % Inhibition |

| MCF-7 | Breast Cancer | 10 | 48 | 89.28 - 97.66 |

| MDA-MB-231 | Breast Cancer | 10 | 48 | 89.28 - 97.66 |

| DLD-1 | Colon Cancer | 10 | 48 | 89.28 - 97.66 |

| HT-29 | Colon Cancer | 10 | 48 | 89.28 - 97.66 |

| A549 | Lung Cancer | 10 | 48 | 89.28 - 97.66 |

| NCI-H358 | Lung Cancer | 10 | 48 | 89.28 - 97.66 |

This range of inhibition highlights the broad-spectrum efficacy of the compound across different cancer types at a 10 µM concentration.[2]

Signaling Pathways and Mechanisms

This compound (compound 26b) exerts its cytotoxic effects by inducing robust autophagic cell death. This is characterized by the formation of autophagic vacuoles, increased puncta of microtubule-associated protein 1A/1B-light chain 3 (LC3), and the upregulation of key autophagy-related proteins.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound (Compound 26b)

The synthesis of compound 26b is achieved through a multi-step process starting from a chiral precursor. A representative synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the primary literature.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., DLD-1, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (or a fixed concentration, e.g., 10 µM) and incubate for 48 hours.

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) to each well.

-

Incubation: Incubate the plate at 37°C for 1.5 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate at 37°C for 15 minutes with shaking. Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Western Blot Analysis for Autophagy Markers

This protocol is used to detect the expression levels of key autophagy-related proteins.

-

Cell Lysis: Treat cells with this compound (e.g., 7.5 µM for 18 hours). Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Beclin-1, Atg3, Atg5, Atg7, and LC3 (typically at a 1:1000 dilution). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

LC3 Puncta Formation Assay (Immunofluorescence)

This assay visualizes the formation of autophagosomes.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation: Incubate with an anti-LC3 primary antibody.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI (to stain the nuclei).

-

Microscopy: Visualize the cells using a fluorescence microscope. The formation of distinct green puncta (dots) in the cytoplasm indicates the recruitment of LC3 to autophagosome membranes.

Conclusion

This compound (compound 26b) represents a significant advancement in the development of novel anti-cancer therapeutics that leverage non-apoptotic cell death mechanisms. Its ability to induce robust autophagic cell death in a variety of cancer cell lines highlights its potential to overcome therapy resistance. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising compound. Future studies should focus on elucidating the precise upstream molecular targets and evaluating its in vivo efficacy and safety in preclinical models.

References

The Role of Autophagy Inducer 3 in Cancer Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Autophagy inducer 3 and its role in mediating cancer cell death. It covers the core mechanism of action, relevant signaling pathways, quantitative efficacy data, and detailed experimental protocols for its study.

Introduction: The Dichotomous Role of Autophagy in Cancer

Autophagy is a highly conserved catabolic process responsible for the degradation of cellular components through the lysosomal machinery. This process involves the formation of double-membraned vesicles, known as autophagosomes, which engulf cytoplasmic contents and fuse with lysosomes to form autolysosomes, where the cargo is degraded and recycled.[1][2][3] In the context of cancer, autophagy plays a dual role. It can act as a tumor suppressor by eliminating damaged organelles and proteins, thereby maintaining genomic stability.[4] Conversely, in established tumors, autophagy can promote cell survival under stressful conditions such as nutrient deprivation and hypoxia, contributing to therapeutic resistance.[4] However, excessive or sustained autophagy can lead to a form of programmed cell death known as autophagic cell death, which is morphologically distinct from apoptosis. This has led to the exploration of autophagy inducers as a potential therapeutic strategy for cancer.

This compound: A Potent Inducer of Lethal Autophagy

This compound is a small molecule compound that has been identified as a potent inducer of autophagy. It has been shown to trigger robust autophagic cell death in a variety of cancer cell lines while having minimal cytotoxic effects on normal cells. The lethal autophagy induced by this compound is characterized by the extensive formation of cytoplasmic vacuoles, accumulation of LC3 puncta (a marker for autophagosomes), and the upregulation of key autophagy-related proteins.

Mechanism of Action: Driving Cancer Cells Towards Autophagic Demise

This compound exerts its anticancer effects by promoting a non-apoptotic form of cell death. Treatment with this compound leads to a significant increase in cellular granularity due to the formation of autophagic vacuoles. While there is an observed increase in Annexin-V positive cells and some PARP cleavage, the primary mechanism of cell death is attributed to excessive autophagy. This is substantiated by the robust upregulation of essential autophagy markers, including Beclin-1, Atg3, Atg5, and Atg7, upon treatment with the compound.

Quantitative Data on the Efficacy of this compound

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data.

Table 1: Anti-proliferative Activity of this compound in Colon Cancer Cell Lines

| Cell Line | IC50 (µM) at 48 hours |

| COLO-205 | 2.03 |

| LOVO | 3.33 |

| HT-29 | 4.15 |

| DLD-1 | 4.46 |

| SW48 | 3.14 |

| SW-620 | 1.86 |

| CCD-18Co (Normal) | >10 |

| Data sourced from MyBioSource. |

Table 2: Cell Growth Inhibition by this compound (10 µM) at 48 hours

| Cell Line | Cancer Type | Inhibition Rate (%) |

| MCF-7 | Breast | 89.28 - 97.66 |

| MDA-MB-231 | Breast | 89.28 - 97.66 |

| DLD-1 | Colon | 89.28 - 97.66 |

| HT-29 | Colon | 89.28 - 97.66 |

| A549 | Lung | 89.28 - 97.66 |

| NCI-H358 | Lung | 89.28 - 97.66 |

| Data sourced from MyBioSource and MedchemExpress. |

Signaling Pathways in Autophagy-Mediated Cell Death

The induction of autophagy is a tightly regulated process involving a cascade of signaling pathways. The mammalian target of rapamycin (mTOR) is a key negative regulator of autophagy. Downregulation of the PI3K-Akt-mTOR pathway is a common trigger for autophagy induction. This compound likely modulates these pathways to upregulate the expression and activity of the core autophagy machinery.

Crosstalk Between Autophagy and Apoptosis

Autophagy and apoptosis are interconnected signaling pathways, and extensive crosstalk exists between them. While autophagy often serves as a pro-survival mechanism, its overactivation can trigger cell death. Several key proteins are involved in mediating this balance. For instance, Beclin-1, an essential autophagy protein, interacts with the anti-apoptotic protein Bcl-2. Disruption of this interaction can promote autophagy. Furthermore, caspases, the key effectors of apoptosis, can cleave autophagy-related proteins like Beclin-1 and Atg5, thereby inhibiting autophagy and promoting apoptosis. Conversely, excessive autophagy can lead to the degradation of cellular components to a point that is incompatible with cell survival.

Experimental Protocols for Studying Autophagy Induction

To evaluate the effects of this compound, a series of in vitro assays are essential.

Cell Proliferation Assay (MTT Assay)

-

Principle: Measures cell metabolic activity as an indicator of cell viability.

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Western Blot Analysis of Autophagy Markers

-

Principle: Detects and quantifies specific autophagy-related proteins in cell lysates.

-

Methodology:

-

Treat cells with this compound (e.g., 7.5 µM) for a set time (e.g., 18 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against LC3, Beclin-1, Atg5, Atg7, and p62/SQSTM1 overnight at 4°C. Also, use an antibody for a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the relative protein expression levels. An increase in the LC3-II/LC3-I ratio and Beclin-1, Atg5, and Atg7 levels, along with a decrease in p62, indicates autophagy induction.

-

Autophagic Flux Assay

-

Principle: Distinguishes between the induction of autophagy and the blockage of autophagosome degradation.

-

Methodology:

-

Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the treatment period.

-

Perform Western blot analysis for LC3 and p62 as described above.

-

Interpretation: If this compound truly induces autophagy, the accumulation of LC3-II will be significantly higher in the presence of the lysosomal inhibitor compared to treatment with the inducer alone. This indicates an increased "flux" through the autophagy pathway.

-

Conclusion

This compound represents a promising therapeutic agent that selectively targets cancer cells by inducing lethal autophagy. Its mechanism of action, centered on the upregulation of core autophagy proteins, provides a clear pathway for further investigation and development. The experimental protocols outlined in this guide offer a robust framework for researchers to explore the full potential of this and other autophagy-inducing compounds in the context of cancer therapy. Understanding the intricate balance between the pro-survival and pro-death roles of autophagy is paramount for the successful clinical translation of such targeted therapies.

References

The Impact of Autophagy Inducer 3 on Beclin-1 and Atg Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a highly conserved cellular recycling process essential for maintaining cellular homeostasis. Its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. Autophagy inducers are compounds that can stimulate this pathway, offering potential for the treatment of these conditions. This technical guide focuses on a specific compound, Autophagy Inducer 3, and its effects on the core autophagy machinery, with a particular emphasis on Beclin-1 and other Autophagy-related (Atg) proteins.

This compound is a chemical compound that has been shown to trigger robust autophagic cell death in a range of cancer cells while having minimal effect on normal cells.[1][2] Its mechanism of action involves the induction of characteristic autophagic vacuoles, the formation of LC3 puncta, and the upregulation of key autophagy markers.[1][2] This document provides a comprehensive overview of the known effects of this compound, detailed experimental protocols for its study, and a visualization of the relevant signaling pathways.

Data Presentation: Quantitative Effects of this compound

While detailed quantitative data from peer-reviewed studies on this compound (also known as compound 26b) is limited in the public domain, available information from supplier technical data indicates a significant impact on cancer cell viability and the expression of core autophagy proteins.

Table 1: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| COLO-205 | Colon Cancer | 2.03 |

| SW-620 | Colon Cancer | 1.86 |

| SW48 | Colon Cancer | 3.14 |

| DLD-1 | Colon Cancer | 4.46 |

| HT-29 | Colon Cancer | 4.15 |

| LOVO | Colon Cancer | 3.33 |

| MCF-7 | Breast Cancer | Inhibition at 10µM |

| MDA-MB-231 | Breast Cancer | Inhibition at 10µM |

| A549 | Lung Cancer | Inhibition at 10µM |

| NCI-H358 | Lung Cancer | Inhibition at 10µM |

Data sourced from MedchemExpress product information.[1]

Table 2: Qualitative Effects of this compound on Autophagy Markers

| Marker | Effect Observed | Cell Line | Treatment Conditions |

| Beclin-1 | Robustly induced expression | DLD-1 | 7.5 µM for 18 hours |

| Atg3 | Robustly induced expression | DLD-1 | 7.5 µM for 18 hours |

| Atg5 | Robustly induced expression | DLD-1 | 7.5 µM for 18 hours |

| Atg7 | Robustly induced expression | DLD-1 | 7.5 µM for 18 hours |

| LC3 Puncta | Increased formation | DLD-1 | 7.5 µM for 18 hours |

| Vacuoles | Promoted intracytoplasmic vacuole accumulation | DLD-1 | 7.5 µM for 18 hours |

Data sourced from MedchemExpress product information.

Signaling Pathways

The precise signaling pathway through which this compound exerts its effects has not been fully elucidated in publicly available research. However, based on its documented impact on Beclin-1 and Atg proteins, a putative mechanism can be hypothesized within the known framework of autophagy regulation. Beclin-1 is a central player in the initiation of autophagy, forming a complex with Vps34 (a class III PI3K) to produce PI(3)P, which is crucial for the recruitment of other Atg proteins to the phagophore. The upregulation of Beclin-1, Atg5, and Atg7 suggests that this compound may act at an early stage of the autophagy pathway, possibly by promoting the transcription of these genes or by stabilizing the proteins themselves.

Below is a generalized diagram of the core autophagy signaling pathway, highlighting the key proteins affected by this compound.

Caption: Putative mechanism of this compound within the core autophagy pathway.

Experimental Protocols

To facilitate further research into the effects of this compound, this section provides detailed methodologies for key experiments.

Western Blotting for Beclin-1 and Atg Proteins

This protocol is for the detection and quantification of Beclin-1, Atg3, Atg5, and Atg7 protein levels following treatment with this compound.

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., DLD-1) in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 7.5, 10 µM) for different time points (e.g., 6, 12, 18, 24 hours).

-

Include a vehicle control (e.g., DMSO) and a positive control for autophagy induction (e.g., starvation or rapamycin).

2. Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Beclin-1, Atg3, Atg5, Atg7, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Quantification:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the protein of interest's band intensity to the loading control.

-

Express the results as fold change relative to the vehicle control.

Fluorescence Microscopy for LC3 Puncta Formation

This protocol is for the visualization and quantification of autophagosome formation by monitoring the localization of LC3.

1. Cell Culture and Transfection (if necessary):

-

Plate cells on glass coverslips in a 24-well plate.

-

For stable cell lines expressing GFP-LC3, proceed to treatment.

-

For transient transfection, transfect cells with a GFP-LC3 or RFP-LC3 plasmid using a suitable transfection reagent. Allow 24-48 hours for expression.

2. Cell Treatment:

-

Treat the cells with this compound at the desired concentrations and for the appropriate duration.

-

Include a vehicle control and a positive control (e.g., starvation or rapamycin).

-

To assess autophagic flux, a set of wells can be co-treated with an autophagy inhibitor like Bafilomycin A1 or Chloroquine for the last 2-4 hours of the experiment.

3. Cell Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

(Optional) If not using a fluorescently tagged LC3, perform immunofluorescence staining with a primary antibody against LC3 followed by a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.

4. Image Acquisition:

-

Acquire images using a fluorescence microscope with appropriate filters.

-

Capture multiple random fields of view for each condition.

5. Image Analysis and Quantification:

-

Count the number of LC3 puncta per cell. A cell with more than 5-10 distinct puncta is often considered autophagy-positive.

-

Alternatively, use image analysis software to quantify the total puncta area or intensity per cell.

-

Analyze at least 50-100 cells per condition for statistical significance.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for investigating the effects of this compound.

Caption: A streamlined workflow for assessing the impact of this compound.

Conclusion

This compound presents itself as a promising compound for the targeted induction of autophagy, particularly in the context of cancer therapy. The available data, though preliminary, strongly suggests an upregulation of the core autophagic machinery, including the essential proteins Beclin-1, Atg3, Atg5, and Atg7. This technical guide provides a foundational understanding of this compound and a practical framework for its further investigation. The detailed experimental protocols and workflow diagrams are intended to empower researchers to rigorously evaluate the efficacy and mechanism of action of this and other novel autophagy-inducing compounds. Further research is warranted to elucidate the precise signaling pathways modulated by this compound and to expand the quantitative understanding of its dose- and time-dependent effects on the autophagy proteome.

References

The Selective Cytotoxicity of Autophagy Inducer 3 in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy, a cellular self-degradation process, plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism. Pharmacological modulation of autophagy is a promising strategy in cancer therapy. Autophagy Inducer 3 (AI3), also known as compound 26b, has emerged as a potent and selective inducer of autophagic cell death in a variety of cancer cell lines, while exhibiting minimal toxicity towards normal cells. This technical guide provides an in-depth overview of the selective cytotoxicity of AI3, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols to assess its efficacy.

Introduction

The selective elimination of cancer cells without harming healthy tissues is the primary goal of cancer therapy. This compound (AI3) has demonstrated significant promise in this regard. It triggers robust autophagic cell death in diverse cancer cell types, including those of the breast, lung, and colon.[1] A key characteristic of AI3 is its selective cytotoxicity, showing potent anti-proliferative activity against tumor cells while sparing their normal counterparts. This selectivity presents a significant therapeutic window, a critical factor for the development of novel anti-cancer agents. This guide will explore the data supporting AI3's selective cytotoxicity, the experimental methods used to evaluate its effects, and the signaling pathways it modulates.

Mechanism of Action: Induction of Lethal Autophagy

AI3 induces a form of programmed cell death characterized by the extensive formation of autophagic vacuoles within the cytoplasm. This process, known as autophagic cell death or type II programmed cell death, is distinct from apoptosis (type I programmed cell death). The key molecular events associated with AI3-induced autophagic cell death include:

-

Formation of Autophagic Vacuoles: Treatment with AI3 leads to a significant accumulation of intracytoplasmic vacuoles in cancer cells.

-

LC3 Puncta Formation: The microtubule-associated protein 1A/1B-light chain 3 (LC3), a hallmark of autophagy, is processed from its cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II). This conversion and the subsequent formation of punctate structures within the cell are indicative of autophagosome formation.

-

Upregulation of Autophagy-Related Proteins (Atgs): AI3 treatment robustly induces the expression of key autophagy-related proteins, including Beclin-1, Atg3, Atg5, and Atg7, which are essential for the initiation and elongation of the autophagosome.

While AI3 primarily induces autophagic cell death, some evidence suggests it may also promote non-apoptotic cell death pathways involving cellular granularity and PARP cleavage.

Data Presentation: Quantitative Analysis of AI3 Cytotoxicity

The selective cytotoxicity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, demonstrate its potent anti-cancer activity.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| COLO-205 | Colon Cancer | 2.03 | [1] |

| LOVO | Colon Cancer | 3.33 | [1] |

| HT-29 | Colon Cancer | 4.15 | [1] |

| DLD-1 | Colon Cancer | 4.46 | [1] |

| SW48 | Colon Cancer | 3.14 | |

| SW-620 | Colon Cancer | 1.86 | |

| CCD-18Co (Normal) | Colon Fibroblast | >10 |

Table 1: IC50 values of this compound in various colon cancer cell lines and a normal colon fibroblast cell line after 48 hours of treatment.

Signaling Pathways

The precise signaling pathway of this compound is still under investigation. However, based on its function as an autophagy inducer, it is hypothesized to modulate key regulatory pathways of autophagy, such as the mTOR signaling cascade. The mTOR (mammalian target of rapamycin) kinase is a central inhibitor of autophagy. Many autophagy inducers function by inhibiting the mTOR pathway, thereby relieving its inhibitory effect on the autophagy machinery.

Hypothesized Signaling Pathway of this compound

The following diagram illustrates a potential signaling pathway through which AI3 may induce autophagy. It is important to note that this is a generalized pathway for autophagy induction and the specific molecular targets of AI3 are yet to be fully elucidated.

Hypothesized signaling pathway of this compound.

Crosstalk between Autophagy and Apoptosis

While AI3 primarily induces autophagic cell death, the interplay with apoptosis is a critical consideration in cancer therapy. The following diagram illustrates the general crosstalk between these two pathways.

Crosstalk between autophagy and apoptosis signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines and normal cell lines

-

Complete cell culture medium

-

This compound (AI3)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of AI3 for the desired time period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Western Blot Analysis for Autophagy Markers

This technique is used to detect and quantify the expression levels of specific proteins.

-

Materials:

-

Cell lysates from AI3-treated and control cells

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-LC3, anti-Beclin-1, anti-Atg5, anti-Atg7, anti-p62, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

AI3-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Autophagy Detection by Acridine Orange Staining

Acridine orange is a fluorescent dye that accumulates in acidic vesicular organelles (AVOs), such as autolysosomes, and fluoresces bright red, while staining the cytoplasm and nucleus green.

-

Materials:

-

AI3-treated and control cells

-

Acridine Orange solution (1 µg/mL in PBS)

-

Fluorescence microscope or flow cytometer

-

-

Procedure:

-

Treat cells with AI3 for the desired time.

-

Stain the cells with Acridine Orange solution for 15 minutes at 37°C.

-

Wash the cells with PBS.

-

Observe the cells under a fluorescence microscope or analyze by flow cytometry to quantify the red fluorescence intensity.

-

Experimental Workflows

The following diagrams illustrate the typical workflows for the key experiments described above.

Workflow for the MTT Cell Viability Assay.

Workflow for Western Blot Analysis.

Conclusion

This compound is a promising anti-cancer agent that selectively induces lethal autophagy in tumor cells. Its potent and selective cytotoxic profile warrants further investigation for its therapeutic potential. This technical guide provides a foundational understanding of AI3's mechanism of action and the experimental methodologies required for its evaluation. Future research should focus on elucidating the precise molecular targets and signaling pathways of AI3 to further optimize its therapeutic application in cancer treatment.

References

Autophagy Inducer 3: A Deep Dive into its Mechanism and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Autophagy, a fundamental cellular process for the degradation and recycling of cellular components, plays a critical role in cellular homeostasis. Its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it a prime target for therapeutic intervention. Autophagy inducer 3 has emerged as a potent and selective modulator of this pathway, demonstrating robust induction of autophagic cell death in diverse cancer cell lines while sparing normal cells.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, associated signaling pathways, and key experimental data. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of autophagy and cancer therapeutics.

Introduction to Autophagy

Autophagy is a highly conserved catabolic process that involves the sequestration of cytoplasmic components, such as damaged organelles and misfolded proteins, within double-membraned vesicles called autophagosomes.[4] These autophagosomes then fuse with lysosomes to form autolysosomes, where the encapsulated contents are degraded by lysosomal hydrolases.[4] This recycling mechanism provides the cell with essential nutrients and energy, particularly during periods of stress, such as nutrient deprivation. The process of autophagy is tightly regulated by a complex network of signaling pathways, with the mechanistic target of rapamycin (mTOR) kinase being a key negative regulator.

Defects in the autophagic process have been linked to a wide array of human pathologies, including cancer. In the context of cancer, autophagy can have a dual role, acting as both a tumor suppressor and a promoter of tumor survival. This has led to significant interest in the development of small molecules that can modulate autophagy for therapeutic benefit.

This compound: Mechanism of Action

This compound is a small molecule that has been shown to be a potent inducer of autophagy. It triggers robust autophagic cell death in a variety of cancer cell lines, including those of the breast, lung, and colon. A key characteristic of this compound is its selectivity for cancer cells, exhibiting low cytotoxicity in normal human colon fibroblasts.

The primary mechanism of action of this compound involves the upregulation of key autophagy-related proteins. Treatment of cancer cells with this compound leads to the formation of characteristic autophagic vacuoles and an increase in the formation of LC3 puncta, a hallmark of autophagosome formation. Furthermore, it robustly induces the expression of essential autophagy markers such as Beclin-1, Atg3, Atg5, and Atg7.

While the precise upstream target of this compound is still under investigation, its effects are consistent with the inhibition of the mTOR signaling pathway, a central negative regulator of autophagy. By inhibiting mTOR, this compound likely initiates the cascade of events leading to the formation of the autophagosome and subsequent autophagic flux.

Signaling Pathway

The induction of autophagy is a complex process governed by a network of signaling pathways. The mTOR pathway plays a central role in this regulation. Under nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a key initiator of autophagosome formation. Conversely, under conditions of cellular stress or treatment with autophagy inducers, mTOR is inhibited, leading to the activation of the ULK1 complex and the initiation of autophagy.

The following diagram illustrates the mTOR-dependent autophagy signaling pathway, highlighting the likely point of intervention for this compound.

Caption: mTOR-dependent autophagy signaling pathway and the putative role of this compound.

Quantitative Data

The anti-proliferative and autophagy-inducing activities of this compound have been quantified in various cancer cell lines. The following table summarizes the key quantitative data.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| COLO-205 | Colon Cancer | IC50 | 2.03 µM | |

| LOVO | Colon Cancer | IC50 | 3.33 µM | |

| HT-29 | Colon Cancer | IC50 | 4.15 µM | |

| DLD-1 | Colon Cancer | IC50 | 4.46 µM | |

| SW48 | Colon Cancer | IC50 | 3.14 µM | |

| SW-620 | Colon Cancer | IC50 | 1.86 µM | |

| CCD-18Co | Normal Colon | IC50 | > 10 µM | |

| Various Cancer | Breast, Lung, Colon | Growth Inhibition | 89.28-97.66% at 10 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines (e.g., COLO-205, DLD-1)

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 48 hours. Include a vehicle-only control.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well.

-

Mix gently to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Autophagy Markers

This protocol details the detection of key autophagy-related proteins following treatment with this compound.

Materials:

-

Cancer cell line (e.g., DLD-1)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LC3, anti-Beclin-1, anti-Atg5, anti-Atg7, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat cells with this compound (e.g., 7.5 µM) for 18 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

LC3 Puncta Formation Assay (Immunofluorescence)

This protocol describes the visualization of autophagosomes by staining for LC3.

Materials:

-

Cancer cell line

-

This compound

-

Coverslips in a 24-well plate

-

4% paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (anti-LC3)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with this compound for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block with blocking solution for 30 minutes.

-

Incubate with the primary anti-LC3 antibody for 1 hour.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the number of LC3 puncta per cell.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the function of this compound.

Caption: A generalized experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for cancer treatment due to its potent and selective induction of autophagic cell death. The data summarized in this guide highlight its ability to modulate key autophagy signaling pathways and inhibit the growth of various cancer cell lines.

Future research should focus on elucidating the precise molecular target of this compound to further understand its mechanism of action. In vivo studies are also crucial to evaluate its efficacy and safety in preclinical cancer models. Furthermore, exploring the potential of this compound in combination with other anti-cancer therapies could lead to more effective treatment strategies. The continued investigation of this compound and others like it will undoubtedly advance our understanding of autophagy and its therapeutic potential in oncology and beyond.

References

- 1. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]

- 2. Autophagy-related signaling pathways are involved in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagy Analysis: A Step-by-Step Simple Practical Guide for Immunofluorescence and Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 4. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]

Autophagy Inducer 3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Autophagy Inducer 3, a compound with significant potential in cancer research and therapy. This document details its chemical properties, mechanism of action, and key experimental protocols for its study.

Chemical Properties and Identification

This compound is a chemical compound recognized for its ability to induce robust autophagic cell death in a variety of cancer cells while having minimal cytotoxic effects on normal cells[1][2].

| Property | Value |

| CAS Number | 2691054-63-2[1] |

| Molecular Formula | C24H43NO2 |

| Molecular Weight | 377.6 g/mol |

Mechanism of Action and Biological Activity

This compound triggers lethal autophagy in cancer cells, a process characterized by the formation of distinct autophagic vacuoles and the upregulation of key autophagy-related proteins. Studies have shown that treatment with this compound leads to a significant increase in the formation of LC3 puncta, a hallmark of autophagosome formation. Furthermore, it enhances the expression of essential autophagy markers such as Beclin-1 and proteins from the Atg family.

The compound has demonstrated potent antiproliferative activity against a range of cancer cell lines, including those of the breast, lung, and colon, with IC50 values in the low micromolar range. Notably, it exhibits significantly lower cytotoxicity in normal human cell lines.

Proposed Signaling Pathway

While the precise molecular targets of this compound are still under investigation, its known effects on key autophagy proteins suggest an intervention point within the core autophagy signaling pathway. The upregulation of Beclin-1, a crucial component of the class III phosphatidylinositol 3-kinase (PI3K) complex, indicates a potential role in initiating the formation of the phagophore.

Experimental Protocols

To facilitate the study of this compound, this section provides detailed methodologies for key in vitro assays.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.

Workflow:

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-10 µM) and incubate for 48 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate the plate for an additional 2-4 hours at room temperature in the dark, then measure the absorbance at 570 nm using a microplate reader.

Autophagy Induction Assessment

This method visualizes the formation of autophagosomes through the detection of LC3 puncta.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound (e.g., 7.5 µM) for 18-24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against LC3 (e.g., rabbit anti-LC3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Mounting and Visualization: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a fluorescence microscope. The appearance of distinct green puncta (LC3-II) in the cytoplasm indicates autophagosome formation.

This protocol quantifies the expression levels of key autophagy-related proteins.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against LC3, Beclin-1, Atg5, Atg7, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II/LC3-I ratio and the levels of Beclin-1, Atg5, and Atg7 are indicative of autophagy induction.

Conclusion

This compound is a promising pharmacological tool for the study of autophagy and a potential candidate for the development of novel anticancer therapies. Its ability to selectively induce lethal autophagy in cancer cells warrants further investigation into its precise molecular mechanisms and in vivo efficacy. The experimental protocols provided in this guide offer a robust framework for researchers to explore the multifaceted activities of this compound.

References

Unraveling the Mechanism of Autophagy Inducer 3: A Technical Guide to Target Pathway Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy, a fundamental cellular process for the degradation and recycling of cellular components, is a critical target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders. Autophagy Inducer 3 (AI3) is a small molecule that has been shown to potently induce autophagic cell death in various cancer cell lines while exhibiting lower toxicity in normal cells. This technical guide provides an in-depth overview of the current understanding of the target pathway of this compound. While the direct molecular target of AI3 remains to be definitively identified, this document elucidates the known downstream signaling events and proposes a hypothesized mechanism of action based on the upregulation of key autophagy-related (Atg) proteins. Furthermore, this guide furnishes detailed experimental protocols for key assays relevant to the study of AI3 and similar autophagy-inducing compounds, and presents available quantitative data in a structured format to facilitate further research and drug development efforts.

Introduction to Autophagy and this compound

Macroautophagy, hereafter referred to as autophagy, is a catabolic process involving the sequestration of cytoplasmic contents into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the enclosed material. This process is essential for cellular homeostasis, and its dysregulation is implicated in numerous pathologies. The autophagy pathway is tightly regulated by a series of conserved Atg proteins.

The initiation of autophagy is primarily controlled by the ULK1 (Unc-51 like autophagy activating kinase 1) complex and the Class III phosphatidylinositol 3-kinase (PI3K) complex, which contains Beclin-1. The kinase mTOR (mammalian target of rapamycin) is a master regulator of this process; under nutrient-rich conditions, active mTOR suppresses autophagy by phosphorylating and inhibiting the ULK1 complex. Conversely, inhibition of mTOR signaling leads to the activation of the ULK1 complex and the initiation of autophagy.

This compound (CAS No. 2691054-63-2) is a chemical compound recognized for its ability to induce robust autophagic cell death in a variety of cancer cells.[1][2] Its cellular effects are characterized by the formation of autophagic vacuoles, an increase in the punctate localization of microtubule-associated protein 1A/1B-light chain 3 (LC3), and the upregulation of essential autophagy proteins, including Beclin-1, Atg3, Atg5, and Atg7.[1][2]

Hypothesized Target Pathway of this compound

As the direct molecular target of this compound has not yet been experimentally confirmed, we propose a hypothesized mechanism of action based on its observed downstream effects. AI3 appears to function at a point upstream of the core autophagy machinery, leading to the coordinated upregulation of multiple key Atg proteins. This suggests that AI3 may influence transcriptional or post-transcriptional regulatory mechanisms that govern the expression of these proteins.

One plausible hypothesis is that AI3 modulates a signaling pathway that converges on the regulation of the Beclin-1 complex. Beclin-1 is a central player in the initiation of autophagy, acting as a platform for the assembly of the Class III PI3K complex. The upregulation of Beclin-1, as observed upon AI3 treatment, would enhance the activity of this complex, leading to increased production of phosphatidylinositol 3-phosphate (PI3P) and the subsequent recruitment of other Atg proteins to the phagophore.

Furthermore, the observed increase in Atg3, Atg5, and Atg7 levels suggests a broader impact on the autophagy machinery. These proteins are essential for the two ubiquitin-like conjugation systems that mediate autophagosome elongation: the Atg12-Atg5-Atg16L1 complex and the lipidation of LC3 (Atg8) by Atg7 and Atg3. The simultaneous upregulation of these components would significantly amplify the cell's capacity for autophagosome formation.

Hypothesized signaling pathway of this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound, primarily focusing on its anti-proliferative activity in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |

| COLO-205 | Colon Cancer | 2.03 | 48 hours | [1] |

| SW-620 | Colon Cancer | 1.86 | 48 hours | |

| SW48 | Colon Cancer | 3.14 | 48 hours | |

| LOVO | Colon Cancer | 3.33 | 48 hours | |

| HT-29 | Colon Cancer | 4.15 | 48 hours | |

| DLD-1 | Colon Cancer | 4.46 | 48 hours | |

| CCD-18Co | Normal Colon | >10 | 48 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Target Identification Workflow (Proposed)

Since the direct target of AI3 is unknown, a target identification study is warranted. A common and effective approach is affinity purification coupled with mass spectrometry (AP-MS).

Workflow for identifying the molecular target of AI3.

Methodology:

-

Synthesis of AI3 Affinity Probe: Chemically modify this compound to incorporate a linker and an affinity tag (e.g., biotin or a clickable alkyne/azide group) without significantly altering its bioactivity.

-

Cell Lysis: Prepare total cell lysates from a responsive cancer cell line (e.g., DLD-1) under non-denaturing conditions to preserve protein complexes.

-

Incubation: Incubate the AI3 affinity probe with the cell lysate to allow for the formation of probe-target protein complexes.

-

Affinity Capture: Use streptavidin-coated beads (for biotinylated probes) or perform a click chemistry reaction to immobilize the complexes on a solid support.

-

Washing: Perform extensive washing steps with appropriate buffers to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the affinity matrix, for example, by boiling in SDS-PAGE sample buffer.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, followed by in-gel tryptic digestion and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins that are specifically enriched in the AI3-probe pulldown compared to control experiments (e.g., using an inactive analog of AI3 or beads alone).

-

Target Validation: Validate the identified candidate target proteins using orthogonal methods such as Western blotting, surface plasmon resonance (SPR) to measure binding affinity, or cellular thermal shift assays (CETSA).

Western Blot Analysis of Autophagy Markers

Objective: To quantify the expression levels of key autophagy-related proteins (e.g., Beclin-1, Atg3, Atg5, Atg7, LC3-I/II, and p62/SQSTM1) in response to AI3 treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., DLD-1) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Beclin-1, anti-LC3B, anti-p62) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

LC3 Puncta Formation Assay by Immunofluorescence

Objective: To visualize and quantify the formation of autophagosomes (represented by LC3 puncta) in cells treated with AI3.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat the cells with this compound or vehicle control.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with an anti-LC3B primary antibody for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour in the dark.

-

Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of LC3 puncta per cell using image analysis software. An increase in the number of puncta per cell indicates an induction of autophagy.

Conclusion and Future Directions

This compound is a promising small molecule that effectively triggers autophagic cell death in cancer cells. While its precise molecular target remains elusive, the available evidence strongly indicates that it functions by upregulating key components of the core autophagy machinery, including Beclin-1 and the Atg3, Atg5, and Atg7 proteins. This coordinated upregulation leads to a significant increase in autophagic flux and subsequent cell death.

Future research should prioritize the identification of the direct binding partner(s) of AI3. The successful identification of its target will not only provide a more complete understanding of its mechanism of action but will also facilitate the rational design of more potent and selective analogs for therapeutic development. Furthermore, a detailed investigation into the transcriptional and post-transcriptional regulatory networks affected by AI3 will be crucial to fully elucidate its impact on the autophagy signaling pathway. The experimental approaches outlined in this guide provide a robust framework for these future investigations.

References

Autophagy Inducer 3: A Technical Guide to a Novel Spisulosine Derivative for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Autophagy Inducer 3, a novel synthetic derivative of the marine natural product spisulosine. Identified as compound 26b in its primary characterization, this small molecule has demonstrated potent activity in inducing robust autophagic cell death in a variety of cancer cell lines while exhibiting lower toxicity towards normal cells. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated cellular pathways and workflows.

Core Mechanism of Action

This compound exerts its anticancer effects by triggering lethal autophagy in cancer cells. This process is characterized by the formation of autophagic vacuoles, the accumulation of microtubule-associated protein 1A/1B-light chain 3 (LC3) puncta, and the upregulation of key autophagy-related proteins. The compound provides a promising avenue for cancer therapy by activating a non-apoptotic cell death pathway, which could be particularly effective in apoptosis-resistant tumors.[1][2]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings regarding its anti-proliferative and autophagy-inducing activities.

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Exposure Time (hours) |

| COLO-205 | Colon Cancer | 2.03 | 48 |

| SW-620 | Colon Cancer | 1.86 | 48 |

| SW480 | Colon Cancer | 3.14 | 48 |

| LOVO | Colon Cancer | 3.33 | 48 |

| HT-29 | Colon Cancer | 4.15 | 48 |

| DLD-1 | Colon Cancer | 4.46 | 48 |

Note: IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.[3]

Table 2: Induction of Autophagy Markers by this compound in DLD-1 Colon Cancer Cells

| Marker | Treatment Concentration (μM) | Incubation Time (hours) | Observation |

| Beclin-1 | 7.5 | 18 | Upregulation |

| Atg3 | 7.5 | 18 | Upregulation |

| Atg5 | 7.5 | 18 | Upregulation |

| Atg7 | 7.5 | 18 | Upregulation |

| LC3-II | Not specified | 18 | Increased puncta formation |

Signaling Pathway of this compound

This compound initiates a signaling cascade that culminates in the formation of autophagosomes and subsequent lysosomal degradation of cellular components. The process begins with the upregulation of Beclin-1, a key protein in the initiation of autophagy. This leads to the activation of the class III phosphatidylinositol 3-kinase (PI3K) complex, which generates phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane. The subsequent recruitment and activation of Atg proteins, including Atg3, Atg5, and Atg7, are crucial for the elongation and closure of the autophagosome. The conversion of LC3-I to its lipidated form, LC3-II, and its localization to the autophagosome membrane (observed as puncta) is a hallmark of this process.

References

- 1. researchgate.net [researchgate.net]

- 2. New Spisulosine Derivative promotes robust autophagic response to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic strategies of targeting non-apoptotic regulated cell death (RCD) with small-molecule compounds in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Autophagy Inducer 3 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[1][2] Dysregulation of autophagy is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][3] Autophagy Inducer 3 is a chemical compound that triggers robust autophagic cell death in a variety of cancer cells while having minimal cytotoxic effects on normal cells.[4] These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cancer cell lines.

Mechanism of Action

This compound initiates lethal autophagy, characterized by the formation of autophagic vacuoles and LC3 puncta. This process involves the upregulation of key autophagy-related proteins, including Beclin-1 and members of the Atg family (Atg3, Atg5, and Atg7). The induction of autophagy by this compound leads to non-apoptotic cell death in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the in vitro efficacy of this compound across various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) after 48 hours |

| COLO-205 | Colon Cancer | 2.03 |

| SW-620 | Colon Cancer | 1.86 |

| SW48 | Colon Cancer | 3.14 |

| LOVO | Colon Cancer | 3.33 |

| HT-29 | Colon Cancer | 4.15 |

| DLD-1 | Colon Cancer | 4.46 |

| CCD-18Co | Normal Colon Fibroblast | >10 |

Table 2: Inhibition of Cell Growth by this compound at 10 µM after 48 hours

| Cell Line | Cancer Type | % Inhibition |

| MCF-7 | Breast Cancer | 89.28 - 97.66 |

| MDA-MB-231 | Breast Cancer | 89.28 - 97.66 |

| DLD-1 | Colon Cancer | 89.28 - 97.66 |

| HT-29 | Colon Cancer | 89.28 - 97.66 |

| A549 | Lung Cancer | 89.28 - 97.66 |

| NCI-H358 | Lung Cancer | 89.28 - 97.66 |

Experimental Protocols

Here are detailed protocols for key in vitro experiments to assess the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., DLD-1, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions (e.g., 0-10 µM). Include a vehicle control (DMSO).

-

Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Autophagy Markers (LC3-I/II Conversion)

This protocol is for detecting the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Materials:

-

Cancer cell lines (e.g., DLD-1)

-

Complete growth medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-LC3B, anti-Beclin-1, anti-Atg5, anti-Atg7, and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Plate cells in 6-well plates and allow them to attach.

-

Treat the cells with this compound (e.g., 7.5 µM) for 18 hours. Include an untreated control.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

Fluorescence Microscopy for LC3 Puncta Formation

This protocol allows for the visualization of autophagosomes as fluorescent puncta in cells.

Materials:

-

Cancer cell lines (e.g., DLD-1) stably expressing GFP-LC3 or RFP-LC3

-

Complete growth medium

-

This compound

-

Glass coverslips or imaging dishes

-

Paraformaldehyde (PFA) for fixation

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed GFP-LC3 or RFP-LC3 expressing cells on glass coverslips or imaging dishes.

-

Treat the cells with this compound (e.g., 7.5 µM) for 18 hours.

-

Wash the cells with PBS and fix them with 4% PFA for 15 minutes.

-

Wash again with PBS and mount the coverslips onto microscope slides with a mounting medium containing DAPI.

-

Visualize the cells using a fluorescence microscope.

-

Count the number of LC3 puncta per cell. A significant increase in the number of puncta in treated cells compared to control cells indicates autophagy induction.

Signaling Pathways and Workflows

Autophagy Induction Pathway by this compound

Caption: Signaling pathway of this compound.

Experimental Workflow for In Vitro Analysis

Caption: In vitro experimental workflow.

References

Application Notes and Protocols: Induction of Autophagy in Lung Cancer Cell Lines using Autophagy Inducer 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a catabolic process involving the degradation of a cell's own components through lysosomal machinery. In cancer, its role is complex, acting as a tumor suppressor in some contexts and a survival mechanism in others[1][2][3]. The induction of autophagy can lead to a form of programmed cell death known as autophagic cell death, which presents a promising therapeutic avenue for cancer treatment[4]. Autophagy Inducer 3 is a compound that has been shown to trigger robust autophagic cell death in various cancer cell lines, including those from the lung, while sparing normal cells[5]. This molecule effectively stimulates the formation of autophagic vacuoles and upregulates key autophagy markers such as Beclin-1 and Atg family proteins. These notes provide detailed protocols for utilizing this compound to study autophagic processes in non-small cell lung cancer (NSCLC) cell lines A549 and H1299.

Quantitative Data Summary

The following table summarizes the effects of this compound and other common autophagy inducers on lung cancer cell lines. This data provides a baseline for determining appropriate concentrations and incubation times.

| Cell Line | Compound | Concentration | Incubation Time | Observed Effect | Reference |

| Diverse Lung Cancer Cells | This compound | 10 µM | 48 hours | 89.28% - 97.66% inhibition of cell growth. | |

| A549 & H1299 | Quercetin | 12.5 - 100 µM | 24 hours | Dose-dependent inhibition of proliferation and induction of autophagy and apoptosis. | |

| A549 | Curcumin | 20 - 40 µM | 48 hours | Significant reduction in cell viability and induction of autophagy. | |

| A549 | Rapamycin | 100 nM | 24 hours | Induction of autophagy, observed via electron microscopy and Western blot. | |

| H1975 (NSCLC) | Withaferin A | 2 µM | 4 - 24 hours | Time-dependent induction of autophagy. | |

| A549 | Cisplatin | 200 µg/ml | 24 hours | Induction of both autophagy and apoptosis. |

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway for this compound and the general experimental workflow for its application in lung cancer cell lines.

Caption: Proposed signaling pathway for this compound.

References

- 1. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Autophagy in Cancer Development, Progression, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Autophagy - Wikipedia [en.wikipedia.org]

- 4. Combination of an Autophagy Inducer and an Autophagy Inhibitor: A Smarter Strategy Emerging in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes: Measuring Autophagy Induction by Autophagy Inducer 3

For Researchers, Scientists, and Drug Development Professionals

Introduction